3,5,6-trimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
3,5,6-trimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, multiple methyl groups, a morpholine ring, and a carboxamide functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-trimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent under acidic or basic conditions.
Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzofuran core is replaced by a morpholine moiety.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.
Substitution: The benzofuran core and the morpholine ring can undergo various substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and bases are often employed in substitution reactions.
Major Products
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
3,5,6-trimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,5,6-trimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5,6-trimethyl-1-benzofuran-2-carboxamide: Lacks the morpholine ring and the 4-methylphenyl group.
N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide: Lacks the three methyl groups on the benzofuran core.
3,5,6-trimethyl-N-[2-(4-methylphenyl)ethyl]-1-benzofuran-2-carboxamide: Lacks the morpholine ring.
Uniqueness
The uniqueness of 3,5,6-trimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide lies in its combination of structural features, including the benzofuran core, multiple methyl groups, the morpholine ring, and the carboxamide group. This combination imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C25H30N2O3 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
3,5,6-trimethyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H30N2O3/c1-16-5-7-20(8-6-16)22(27-9-11-29-12-10-27)15-26-25(28)24-19(4)21-13-17(2)18(3)14-23(21)30-24/h5-8,13-14,22H,9-12,15H2,1-4H3,(H,26,28) |
InChI Key |
XTXPGMSIAFCNIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=C(C3=C(O2)C=C(C(=C3)C)C)C)N4CCOCC4 |
Origin of Product |
United States |
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